

Methyl 5-aminothiazole-2-carboxylate solubility in organic solvents

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Compound of Interest

Compound Name: Methyl 5-aminothiazole-2-carboxylate

Cat. No.: B1403509

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An In-depth Technical Guide to the Solubility of Methyl 2-Aminothiazole-5-Carboxylate

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-aminothiazole-5-carboxylate (CAS No: 6633-61-0), a critical intermediate in the synthesis of pharmaceuticals such as Dasatinib.[1][2] The document elucidates the molecular properties governing its solubility, presents a qualitative solubility profile based on chemical principles and available data, and details robust experimental protocols for quantitative determination. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems for process optimization, purification, and formulation.

Introduction and Scope

Methyl 2-aminothiazole-5-carboxylate is a heterocyclic building block of significant industrial importance.[3][4] Its utility as a key precursor in the synthesis of active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its physical properties, particularly its solubility in organic solvents.[2] Solubility data is fundamental to the design of efficient reaction conditions, the development of effective purification strategies like recrystallization, and the preparation of formulations.

A Note on Isomeric Nomenclature: It is crucial to clarify that this guide focuses on Methyl 2-aminothiazole-5-carboxylate (CAS: 6633-61-0). While the isomer **Methyl 5-aminothiazole-2-carboxylate** (CAS: 1363381-19-4) exists, the former is overwhelmingly more prevalent in scientific literature and commercial availability, and thus possesses a more established, albeit still limited, data profile.[5][6]

This whitepaper synthesizes theoretical predictions based on molecular structure with practical, field-proven methodologies to provide a holistic view of the compound's solubility.

Molecular Characteristics and Solubility Predictions

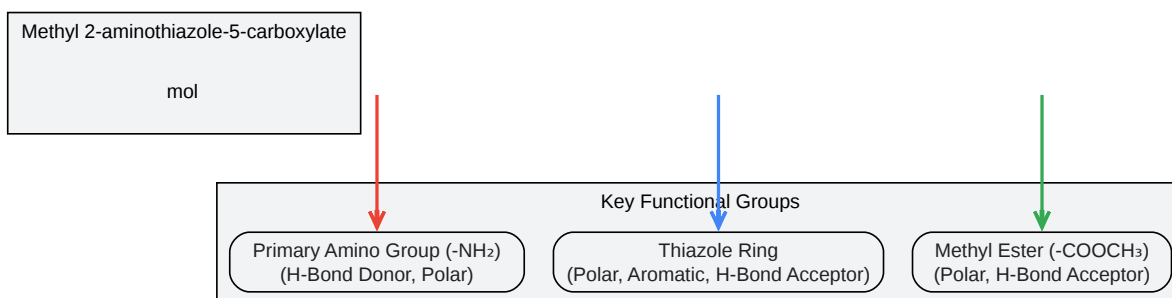
The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and overall size.[7] The principle of "like dissolves like" serves as a primary guideline for predicting solubility behavior: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[8][9]

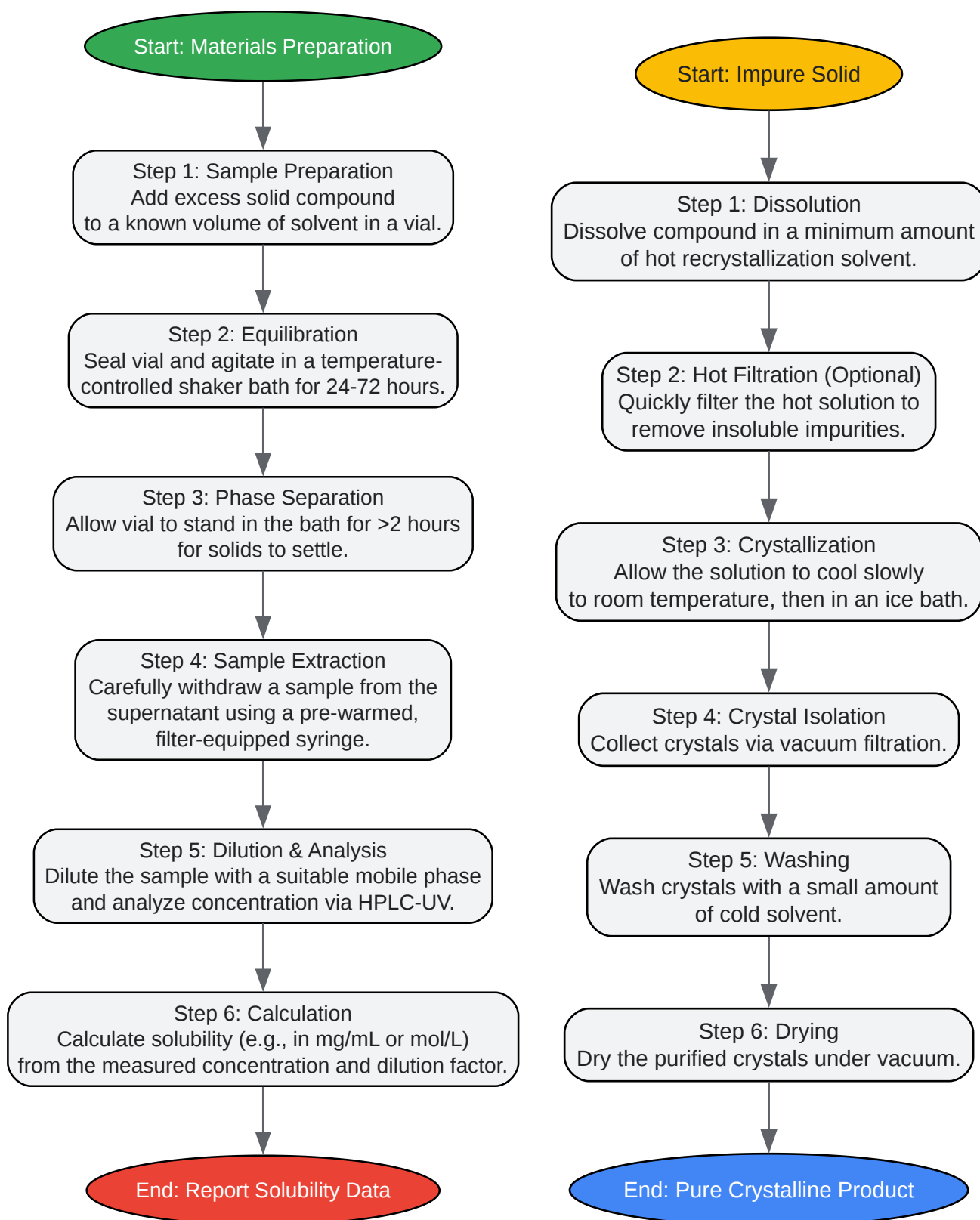
2.1. Structural Analysis

Methyl 2-aminothiazole-5-carboxylate ($C_5H_6N_2O_2S$) is a multifunctional molecule.[10] Its key structural features, which dictate its interactions with solvents, are:

- **Primary Amino Group (-NH₂):** This group is a strong hydrogen bond donor and a weak base. It significantly increases the molecule's polarity.
- **Methyl Ester Group (-COOCH₃):** The carbonyl oxygen is a hydrogen bond acceptor. The ester group contributes to the molecule's polarity.
- **Thiazole Ring:** A five-membered aromatic heterocycle containing sulfur and nitrogen. The nitrogen atom in the ring can act as a hydrogen bond acceptor. The ring system itself is relatively polar.

The combination of multiple polar functional groups and hydrogen bond donor/acceptor sites suggests that Methyl 2-aminothiazole-5-carboxylate is a polar molecule.





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- To cite this document: BenchChem. [Methyl 5-aminothiazole-2-carboxylate solubility in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1403509#methyl-5-aminothiazole-2-carboxylate-solubility-in-organic-solvents>

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